L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine
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Overview
Description
L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine is a pentapeptide composed of the amino acids lysine, leucine, alanine, asparagine, and glutamine. Peptides like this one are essential in various biological processes and have significant applications in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: Known for its role as an adjuvant peptide in immunology.
Davunetide trifluoroacetate: A peptide with neuroprotective properties.
Uniqueness
L-Lysyl-L-leucyl-L-alanyl-L-asparaginyl-L-glutamine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of lysine, leucine, alanine, asparagine, and glutamine residues allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
189694-03-9 |
---|---|
Molecular Formula |
C24H44N8O8 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H44N8O8/c1-12(2)10-16(32-21(36)14(26)6-4-5-9-25)22(37)29-13(3)20(35)31-17(11-19(28)34)23(38)30-15(24(39)40)7-8-18(27)33/h12-17H,4-11,25-26H2,1-3H3,(H2,27,33)(H2,28,34)(H,29,37)(H,30,38)(H,31,35)(H,32,36)(H,39,40)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
NOGOBXRIWUOHEU-WOYTXXSLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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